2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione
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Overview
Description
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a benzo[f]isoindole core with a chloroethyl substituent, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of transition-metal-catalyzed reactions or organocatalytic methods. These methods offer robust techniques for the construction of complex heterocyclic structures .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The chloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindoline-1,3-dione derivatives, while reduction can produce reduced isoindoline compounds .
Scientific Research Applications
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various bioactive molecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates the activity of these receptors, which can lead to various pharmacological effects. The pathways involved include the inhibition of β-amyloid protein aggregation, which is relevant in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives such as:
N-isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and agrochemicals.
Phthalimide: Widely used in organic synthesis and as a precursor for various bioactive compounds.
Uniqueness
2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione is unique due to its specific chloroethyl substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
6305-65-3 |
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Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-(2-chloroethyl)benzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C14H10ClNO2/c15-5-6-16-13(17)11-7-9-3-1-2-4-10(9)8-12(11)14(16)18/h1-4,7-8H,5-6H2 |
InChI Key |
UPNKZBNZYIJAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCCl |
Origin of Product |
United States |
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